molecular formula C7H15O3P B15177665 2-(1-Methylethyl)-1,3,2-dioxaphosphepane 2-oxide CAS No. 118792-98-6

2-(1-Methylethyl)-1,3,2-dioxaphosphepane 2-oxide

Cat. No.: B15177665
CAS No.: 118792-98-6
M. Wt: 178.17 g/mol
InChI Key: RWOZRGUNDYBULF-UHFFFAOYSA-N
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Description

2-(1-Methylethyl)-1,3,2-dioxaphosphepane 2-oxide is an organophosphorus compound characterized by a dioxaphosphepane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylethyl)-1,3,2-dioxaphosphepane 2-oxide typically involves the reaction of phosphorus trichloride with an appropriate diol, followed by oxidation. The reaction conditions often require a controlled environment to ensure the formation of the desired product. For example, the reaction may be carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and specific solvents can also play a crucial role in enhancing the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylethyl)-1,3,2-dioxaphosphepane 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can convert the compound to lower oxidation state phosphorus species.

    Substitution: The dioxaphosphepane ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized dioxaphosphepane compounds.

Scientific Research Applications

2-(1-Methylethyl)-1,3,2-dioxaphosphepane 2-oxide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.

    Medicine: Research is ongoing into the use of this compound and its derivatives in drug development, particularly for their potential as enzyme inhibitors or modulators.

    Industry: In industrial applications, the compound is used in the synthesis of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(1-Methylethyl)-1,3,2-dioxaphosphepane 2-oxide exerts its effects involves its ability to interact with various molecular targets. The dioxaphosphepane ring structure allows for specific interactions with enzymes and proteins, potentially inhibiting or modulating their activity. The compound can also participate in phosphorylation reactions, which are crucial in many biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylethyl)-1,3,2-dioxaphosphepane: Lacks the oxide group, leading to different reactivity and applications.

    1,3,2-Dioxaphospholane 2-oxide: A smaller ring structure that may exhibit different chemical properties and reactivity.

    2-(1-Methylethyl)-1,3,2-dioxaphosphorinane 2-oxide: A larger ring structure that can influence its stability and reactivity.

Uniqueness

2-(1-Methylethyl)-1,3,2-dioxaphosphepane 2-oxide is unique due to its specific ring size and the presence of the oxide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized phosphorus-containing compounds.

Properties

CAS No.

118792-98-6

Molecular Formula

C7H15O3P

Molecular Weight

178.17 g/mol

IUPAC Name

2-propan-2-yl-1,3,2λ5-dioxaphosphepane 2-oxide

InChI

InChI=1S/C7H15O3P/c1-7(2)11(8)9-5-3-4-6-10-11/h7H,3-6H2,1-2H3

InChI Key

RWOZRGUNDYBULF-UHFFFAOYSA-N

Canonical SMILES

CC(C)P1(=O)OCCCCO1

Origin of Product

United States

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